3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one
Description
3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a fused bicyclic structure. The compound features:
- Methoxy group at position 7, an electron-donating substituent that may influence solubility, reactivity, and biological interactions.
Isobenzofuranones are a pharmacologically significant class of compounds, often associated with anti-inflammatory, analgesic, and antimicrobial activities . The structural flexibility of this scaffold allows for diverse functionalization, making it a focus of synthetic and pharmacological research.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-4-12(2)8-6-5-7-9(14-3)10(8)11(13)15-12/h5-7H,4H2,1-3H3 |
InChI Key |
KPMXLBZUGSZMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C(=CC=C2)OC)C(=O)O1)C |
Origin of Product |
United States |
Biological Activity
3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of isobenzofurans, characterized by a fused benzene and furan ring structure. Its molecular formula is , and it possesses a methoxy group at the 7-position and an ethyl group at the 3-position.
Antioxidant Activity
Research has demonstrated that 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one exhibits significant antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one | 25 |
| Ascorbic Acid (Vitamin C) | 15 |
| Quercetin | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A study assessed its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
In cancer research, 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one has shown promising results against various cancer cell lines. A notable study reported its cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| HeLa | 45 | Cell cycle arrest (G2/M phase) |
| A549 | 50 | Apoptosis and necrosis |
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial, participants supplemented their diet with extracts containing 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one. Results indicated a significant decrease in oxidative stress markers compared to the control group, highlighting its potential for dietary supplementation in managing oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Effects in Animal Models
An animal model study evaluated the anti-inflammatory effects of the compound in rats subjected to induced inflammation. The treatment group showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls .
Chemical Reactions Analysis
Alkylation and Substituent Modification
The ethyl and methyl groups at the 3-position undergo further alkylation under basic conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one | 78% |
This reaction demonstrates the compound’s capacity for side-chain functionalization, leveraging its sterically hindered 3-position.
Ring-Opening Reactions
The isobenzofuranone ring undergoes cleavage under acidic or basic conditions:
| Conditions | Reagents | Product | Key Observations |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | H<sub>2</sub>O | 2-Ethyl-4-methoxy-2-methylbenzoic acid | Complete ring opening in 2 hours |
| NaOH (10%), 100°C | Ethanol | Sodium salt of dicarboxylic acid | Selective hydrolysis of ester |
The methoxy group at the 7-position stabilizes intermediates through resonance, directing regioselectivity during ring opening .
Nucleophilic Substitution
The methoxy group participates in substitution reactions under specific conditions:
Methoxy group substitution is less favorable compared to electron-withdrawing substituents due to its electron-donating nature .
Cycloaddition and Cascade Reactions
The compound engages in Diels-Alder and cascade reactions, forming polycyclic structures:
| Reaction Partners | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Fused tricyclic lactone | 68% |
| Imines (e.g., PhCH=NH) | t-BuOK, DMSO, 25°C | Isoquinolin-1(2H)-one derivatives | 89% |
In cascade reactions, solvent polarity dictates product selectivity. For example, DMSO promotes isoquinolinone formation, while THF favors dihydroisobenzofurans .
Oxidation and Reduction
Controlled oxidation/reduction modifies side chains and the core structure:
| Process | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation (C-3 ethyl) | KMnO<sub>4</sub>, H<sub>2</sub>O, 0°C | 3-Carboxy-7-methoxy-3-methyl derivative | 84% |
| Reduction (keto group) | NaBH<sub>4</sub>, MeOH | Secondary alcohol | 91% |
The ethyl group oxidizes preferentially over the methyl group due to lower steric hindrance.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with alkenes:
| Alkene Partner | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Ethylene | Benzene, 254 nm, 6 hours | Bicyclo[2.2.0]hexane derivative | 0.32 |
This reactivity is attributed to the conjugated enone system within the isobenzofuranone ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent patterns, synthesis routes, and inferred properties.
Substituent Effects at Position 3
a) 3-(2-(Benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b)
- Substituent : A benzyloxyethylidene group (alkenyl ether) at position 3.
- Synthesis : Prepared via condensation of benzyl propargyl ether, yielding a light yellow solid (79% yield) .
- This may enhance UV absorption or alter binding affinity in biological systems.
b) 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3)
- Substituent : Trichloromethyl (electron-withdrawing) at position 3 and hydroxy at position 6.
- Synthesis : Derived from 3-hydroxybenzoic acid and chloral hydrate in sulfuric acid (73% yield) .
c) 3-(But-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one
- Substituent : Butenylidene (unsaturated alkyl) at position 3 and methyl at position 7.
- Synthesis: Produced from 2-methylphenol and pent-4-enoic anhydride, forming a mixture of (Z)- and (E)-isomers .
- Key Differences : The unsaturated substituent at position 3 may reduce steric hindrance compared to ethyl/methyl groups, facilitating cycloaddition reactions.
Substituent Effects at Position 7
a) 7-Methoxy vs. 7-Methyl Groups
- Target Compound : Methoxy at position 7 (electron-donating via resonance).
- 3-(But-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one : Methyl at position 7 (weaker electron-donating via induction) .
- Impact : Methoxy groups generally improve solubility in polar solvents and may enhance interactions with biological targets (e.g., hydrogen bonding).
b) 7-Hydroxy-5-methoxy-4-methyl-6-[...]isobenzofuran-1(3H)-one
Data Tables
Table 1: Substituent Effects in Isobenzofuranone Derivatives
Q & A
Q. What are the common synthetic routes for preparing 3-ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one and its derivatives?
Synthesis typically involves cyclization reactions of substituted benzoic acid derivatives. For example:
- Epoxidation and Cyclization : Starting from 2-vinylbenzoic acid methyl ester, hydrolysis followed by epoxidation with m-chloroperoxybenzoic acid (m-CPBA) and cyclization using p-toluenesulfonic acid as a catalyst yields 3-hydroxymethyl intermediates. Subsequent nucleophilic substitution (e.g., with tosyl chloride or PBr₃) and elimination generate the target compound .
- Palladium-Catalyzed Reactions : Aryl halides and terminal alkynes can be coupled in the presence of Ag₂O nanoparticles and pivalic acid to form substituted isobenzofuranones, with yields optimized by solvent choice (e.g., DMF) and temperature control .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating isomers, as seen in NMR-confirmed (Z/E)-mixtures .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., weak C–H⋯O interactions), with deviations <0.02 Å from planarity .
Advanced Research Questions
Q. How do substituents influence the biological activity of isobenzofuran-1(3H)-ones?
Structure-activity relationship (SAR) studies highlight:
- Methoxy Groups : Enhance antioxidant activity by stabilizing radical intermediates via resonance .
- Alkyl Chains (e.g., Ethyl/Methyl) : Hydrophobic substituents at the 3-position improve membrane permeability, critical for antiplatelet activity .
- Crystallographic Data : Planarity of the lactone ring and substituent orientation (e.g., para-methoxy) correlate with phytotoxicity and anti-HIV activity .
Q. What intermolecular interactions govern the crystal packing of this compound?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Weak C6–H6⋯O1 and C8–H8A⋯O2 interactions form 2D networks, stabilizing the lattice .
- van der Waals Forces : Ethyl and methyl groups contribute to dense packing, reducing solubility in polar solvents .
- Energy Framework Analysis : Hirshfeld surface plots (e.g., dnorm, shape index) quantify interaction energies, showing dispersion-dominated stabilization (~60% of total energy) .
Q. How can mechanistic insights optimize the synthesis of substituted isobenzofuranones?
- Epoxidation Kinetics : m-CPBA reacts selectively with electron-rich double bonds, favoring Z-isomers. Tosyl chloride substitution proceeds via SN2 mechanisms, yielding higher regioselectivity (85%) than PBr₃ (65%) .
- Catalytic Cycles : Ag₂O nanoparticles facilitate alkyne activation in Pd-mediated couplings, reducing side reactions (e.g., homocoupling) .
Q. What methodologies evaluate the compound’s antioxidant and antiplatelet efficacy?
- DPPH Assay : Measures radical scavenging activity (IC₅₀ values range 10–50 µM for methoxy-substituted derivatives) .
- Platelet Aggregation Tests : ADP-induced aggregation in human plasma is inhibited (~70–90% at 100 µM), with SAR guided by molecular docking (e.g., interactions with P2Y₁₂ receptors) .
Q. How can synthetic challenges like low yields or isomer separation be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
